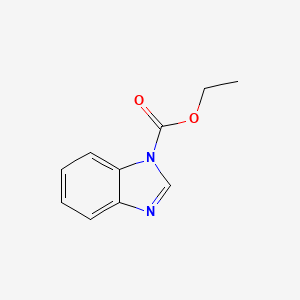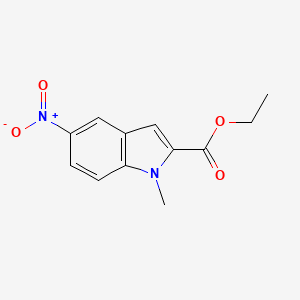
(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone
Vue d'ensemble
Description
“(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone” is a special chemical compound with the CAS number 256382-50-0 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 . Detailed structural analysis would require more specific information such as NMR or crystallography data, which is not available in the sources I found.Physical And Chemical Properties Analysis
This compound has a density of 1.201g/cm3 . Its boiling point is 309.5°C at 760 mmHg . The vapor pressure is 0.000638mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Chiral Allenamides
(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been utilized in the practical synthesis of novel chiral allenamides. These compounds demonstrate potential in stereoselective inverse cycloaddition reactions and maintaining purity in chemical processes (Xiong et al., 2005).
Reagent in Chemical Synthesis
This compound serves as a valuable reagent in chemical synthesis, demonstrating stability under various conditions, such as surviving silica gel or basic alumina column chromatography without significant polymerization at temperatures above 80°C. It can be stored for months without considerable decomposition in an anhydrous environment (Lu & Hsung, 2009).
Enantioselective Synthesis of Aminophosphonic Acids
The enantioselective synthesis of pharmacologically relevant aminophosphonic acids such as (S)-AP-3 and (R)-AP-4 has been achieved using (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone. This synthesis involves diastereoselective azidation and has shown good yields, indicating its efficacy in producing complex organic compounds (Reyes-Rangel et al., 2006).
Synthesis of Nonproteinogenic Amino Acids
This oxazolidinone derivative plays a critical role in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. The study highlights a unique "oxazolidinone rearrangement" reaction, showcasing the compound's versatility in complex organic syntheses (Wee & McLeod, 2003).
Modification of the Evans Auxiliary
(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been used to modify the Evans Auxiliary, enhancing its utility in organic synthesis. The modified auxiliary demonstrated improved characteristics like higher melting points, pronounced crystallization tendency, and facilitated recovery, making it more efficient, especially on a larger scale (Hintermann & Seebach, 1998).
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDELJNAKUUJG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C=CN1[C@@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457942 | |
| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256382-50-0 | |
| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624965.png)








